molecular formula C13H19BO4 B1425490 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 507462-88-6

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B1425490
CAS No.: 507462-88-6
M. Wt: 250.1 g/mol
InChI Key: XUOPECWWIDEMRR-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative with a molecular formula of C14H21BO4. This compound is characterized by the presence of a methoxy group (-OCH3) and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a phenol ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting phenol with boronic acid derivatives under mild conditions. The reaction typically involves the use of a catalyst such as palladium or nickel to facilitate the formation of the boronic ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize the production efficiency.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction is a key application of the compound, where it acts as a boronic acid derivative to form carbon-carbon bonds with halides or pseudohalides.

  • Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to produce phenol derivatives.

  • Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.

  • Bases: Organic bases such as triethylamine or inorganic bases like potassium carbonate are used to facilitate the reactions.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed.

Major Products Formed:

  • Biaryls: The primary product of Suzuki-Miyaura cross-coupling reactions is biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

  • Phenol Derivatives: Oxidation and reduction reactions yield various phenol derivatives, which are used in the synthesis of dyes, antioxidants, and other chemicals.

Scientific Research Applications

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

  • Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules.

  • Biology: The compound is used in the synthesis of biologically active molecules, including natural products and drug candidates.

  • Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and anti-inflammatory drugs.

  • Industry: It is employed in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid is transferred to a palladium catalyst, followed by the coupling with an organic halide. This process results in the formation of biaryl compounds, which are crucial intermediates in various chemical syntheses.

Comparison with Similar Compounds

  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound is structurally similar but contains a cyano group instead of a hydroxyl group.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the phenol moiety.

Uniqueness: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a methoxy group and a boronic ester group on a phenol ring, which makes it highly versatile in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and other chemical transformations sets it apart from other boronic acid derivatives.

Properties

IUPAC Name

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOPECWWIDEMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722124
Record name 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507462-88-6
Record name 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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